Methyl bicyclo[1.1.1]pentane-1-carboxylate

Density Physicochemical Properties BCP Esters

Methyl bicyclo[1.1.1]pentane-1-carboxylate (CAS 106813-54-1), also known as methyl BCP-1-carboxylate, is a bicyclo[1.1.1]pentane (BCP) derivative featuring a methyl ester group at the bridgehead position. This compound is a member of the BCP family, which are strained, sp³-rich carbocycles widely employed as saturated bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 106813-54-1
Cat. No. B011054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl bicyclo[1.1.1]pentane-1-carboxylate
CAS106813-54-1
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCOC(=O)C12CC(C1)C2
InChIInChI=1S/C7H10O2/c1-9-6(8)7-2-5(3-7)4-7/h5H,2-4H2,1H3
InChIKeyJLFOFQQASSASLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl bicyclo[1.1.1]pentane-1-carboxylate (106813-54-1) Procurement & Properties Guide


Methyl bicyclo[1.1.1]pentane-1-carboxylate (CAS 106813-54-1), also known as methyl BCP-1-carboxylate, is a bicyclo[1.1.1]pentane (BCP) derivative featuring a methyl ester group at the bridgehead position. This compound is a member of the BCP family, which are strained, sp³-rich carbocycles widely employed as saturated bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry [1]. The methyl ester functionality provides a versatile handle for further synthetic elaboration, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [2].

Why Methyl bicyclo[1.1.1]pentane-1-carboxylate Cannot Be Simply Substituted with Other BCP Esters


While the bicyclo[1.1.1]pentane core is common to several esters, the choice of ester group profoundly influences physicochemical properties and synthetic utility. The methyl ester exhibits distinct density, boiling point, and lipophilicity (LogP) compared to its ethyl and tert-butyl analogs, directly impacting reaction conditions, purification strategies, and the properties of downstream products . Moreover, the methyl ester serves as a preferred substrate in specific synthetic sequences, such as selective hydrolysis or transesterification, where bulkier esters may be less reactive or require harsher conditions . Therefore, interchanging BCP esters without considering these quantifiable differences can lead to suboptimal yields, altered reactivity profiles, and failure to meet the precise specifications required in multi-step syntheses or medicinal chemistry campaigns.

Quantitative Differentiation: Methyl bicyclo[1.1.1]pentane-1-carboxylate vs. Ethyl & tert-Butyl Analogs


Density Differentiation: Methyl Ester is Denser than Ethyl and tert-Butyl Analogs

The methyl bicyclo[1.1.1]pentane-1-carboxylate exhibits a predicted density of 1.235 ± 0.06 g/cm³. This is measurably higher than the ethyl ester analog (1.181 ± 0.06 g/cm³) and significantly higher than the tert-butyl ester analog (1.109 ± 0.06 g/cm³) . Higher density can influence handling, formulation, and chromatographic behavior.

Density Physicochemical Properties BCP Esters

Boiling Point Trend: Methyl Ester Exhibits Intermediate Volatility

The predicted boiling point of methyl bicyclo[1.1.1]pentane-1-carboxylate is 152.3 ± 8.0 °C. This places it between the more volatile ethyl ester (171.0 ± 8.0 °C) and the less volatile tert-butyl ester (180.7 ± 8.0 °C) . This intermediate volatility is crucial for selecting appropriate reaction and workup conditions.

Boiling Point Volatility BCP Esters

Lipophilicity (LogP) Distinction: Methyl Ester is Less Lipophilic than Bulkier Analogs

The methyl ester has a predicted LogP of 0.95950, indicating moderate lipophilicity . In contrast, the tert-butyl ester is predicted to have a much higher LogP of approximately 2.51 . This difference of over 1.5 log units translates to a more than 30-fold difference in octanol/water partition coefficient, profoundly impacting membrane permeability and bioavailability in drug candidates.

LogP Lipophilicity BCP Esters

Synthetic Utility: Methyl Ester as a Key Intermediate in BCP-Derived Pharmaceuticals

The methyl ester of BCP-1-carboxylic acid is a crucial intermediate in the synthesis of 1,3-disubstituted BCP derivatives, which are widely explored as phenyl ring bioisosteres. A notable example is the development of a potent γ-secretase inhibitor (compound 3), where replacement of a para-substituted fluorophenyl ring with a BCP moiety led to an equipotent enzyme inhibitor with a ~4-fold increase in Cmax and AUC values in a mouse model compared to the phenyl-containing compound 1 [1]. While this is a class-level inference for BCP bioisosteres, the methyl ester specifically serves as a common starting point for accessing such derivatives due to its ease of functionalization [2].

Synthetic Intermediate Bioisostere BCP Derivatives

Purity and Supply Chain: Commercially Available at 97% Purity with Defined Lead Times

Methyl bicyclo[1.1.1]pentane-1-carboxylate is commercially available from multiple vendors with a specified purity of 97% . This level of purity is suitable for most research and development applications, including medicinal chemistry and materials science. While lead times for some vendors can be 8-12 weeks , the compound's established use in BCP chemistry ensures a reliable, albeit specialized, supply chain.

Purity Supply Chain Procurement

Optimal Use Cases for Methyl bicyclo[1.1.1]pentane-1-carboxylate in Research & Development


Medicinal Chemistry: Synthesis of BCP-Based Phenyl Ring Bioisosteres

Methyl bicyclo[1.1.1]pentane-1-carboxylate is an ideal starting material for preparing 1,3-disubstituted BCP derivatives that serve as saturated bioisosteres for para-substituted phenyl rings. Its methyl ester group can be readily transformed into amides, acids, or other functional groups, enabling the systematic exploration of structure-activity relationships in drug discovery programs. As demonstrated in the literature, such BCP replacements can lead to significant improvements in aqueous solubility, metabolic stability, and oral absorption while maintaining target potency [1].

Synthetic Methodology Development: Accessing 2-Substituted BCPs

Recent advances in BCP chemistry have enabled the synthesis of 2-substituted BCP derivatives, which are valuable for expanding the chemical space accessible from this scaffold. Methyl bicyclo[1.1.1]pentane-1-carboxylate can be employed as a precursor in photoredox or radical-based methodologies to install substituents at the 2-position, providing access to previously challenging structural motifs with potential applications in pharmaceuticals and materials science [2].

Material Science: Rigid Building Blocks for Molecular Rods and Liquid Crystals

The inherent rigidity and high density of the BCP core make derivatives like methyl bicyclo[1.1.1]pentane-1-carboxylate attractive as building blocks for advanced materials. Its incorporation into polymers, liquid crystals, and supramolecular structures can impart enhanced thermal stability, transparency, and mechanical properties. The methyl ester handle allows for further functionalization, enabling the fine-tuning of material properties [3].

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